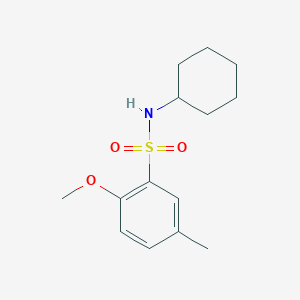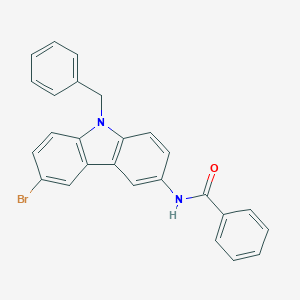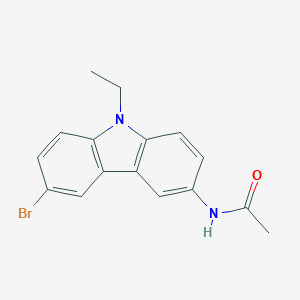
N-cyclohexyl-2-methoxy-5-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-methoxy-5-methylbenzenesulfonamide, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. It was first synthesized in 1991 by scientists at the Sankyo Company in Japan and has since been extensively studied for its potential therapeutic applications.
作用機序
N-cyclohexyl-2-methoxy-5-methylbenzenesulfonamide acts as a selective inhibitor of the COX-2 enzyme, which is responsible for the production of prostaglandins, molecules that play a key role in inflammation and pain. By inhibiting COX-2, N-cyclohexyl-2-methoxy-5-methylbenzenesulfonamide can reduce the production of prostaglandins, leading to reduced inflammation and pain.
Biochemical and Physiological Effects:
N-cyclohexyl-2-methoxy-5-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including reducing inflammation and pain, inhibiting cancer cell growth, and protecting the heart and blood vessels. It has also been shown to have antioxidant and neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of using N-cyclohexyl-2-methoxy-5-methylbenzenesulfonamide in lab experiments is its selectivity for the COX-2 enzyme, which allows researchers to study the specific effects of COX-2 inhibition. However, one limitation is that N-cyclohexyl-2-methoxy-5-methylbenzenesulfonamide is a synthetic compound, which may limit its relevance to natural biological processes.
将来の方向性
There are many potential future directions for research on N-cyclohexyl-2-methoxy-5-methylbenzenesulfonamide, including further studies on its potential therapeutic applications in cancer, inflammation, and cardiovascular disease. Other potential future directions include studies on its effects on the immune system, the gut microbiome, and the nervous system. Additionally, further research may be needed to understand the mechanisms underlying its neuroprotective and antioxidant effects.
合成法
N-cyclohexyl-2-methoxy-5-methylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with cyclohexylamine, followed by the addition of sodium hydroxide and methanol. Another method involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with cyclohexylamine and potassium carbonate in acetonitrile, followed by the addition of methanol.
科学的研究の応用
N-cyclohexyl-2-methoxy-5-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and cardiovascular disease. In cancer research, N-cyclohexyl-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has shown that N-cyclohexyl-2-methoxy-5-methylbenzenesulfonamide can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. In cardiovascular research, N-cyclohexyl-2-methoxy-5-methylbenzenesulfonamide has been shown to have protective effects on the heart and blood vessels, potentially reducing the risk of heart attack and stroke.
特性
製品名 |
N-cyclohexyl-2-methoxy-5-methylbenzenesulfonamide |
|---|---|
分子式 |
C14H21NO3S |
分子量 |
283.39 g/mol |
IUPAC名 |
N-cyclohexyl-2-methoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H21NO3S/c1-11-8-9-13(18-2)14(10-11)19(16,17)15-12-6-4-3-5-7-12/h8-10,12,15H,3-7H2,1-2H3 |
InChIキー |
FUAFLQVCCACKDD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCCC2 |
正規SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278980.png)
![2-[3-(3,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278983.png)
![2-(methylamino)-7-[(E)-3-pyridin-3-ylprop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B278985.png)
![2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278986.png)
![3-[3-(3-Bromophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278988.png)
![3-[3-(3-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278989.png)
![3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B278990.png)
![3-[3-(2,3-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278991.png)
![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one](/img/structure/B278992.png)
![2-[3-(2-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278995.png)